REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])[CH2:9][CH2:10]C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])C(C)C.C(Br)C#C>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH2:19]([O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:10][C:9]#[CH:8])[CH3:20]
|
Name
|
|
Quantity
|
45.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
131 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed four times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude material was distilled under reduced pressure (˜29 inHg, bp 68-70° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |